molecular formula C11H14O2 B3158356 2'-Ethoxy-5'-methylacetophenone CAS No. 857277-13-5

2'-Ethoxy-5'-methylacetophenone

Cat. No. B3158356
CAS RN: 857277-13-5
M. Wt: 178.23 g/mol
InChI Key: MKMBQKWVUDEEHR-UHFFFAOYSA-N
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Description

“2’-Ethoxy-5’-methylacetophenone” is an organic compound . It is also known as EMAP or Ethyl Methyl Acetophenone. It is commonly used in perfumes and fragrances, as well as in the production of other organic compounds.


Molecular Structure Analysis

The molecular structure of “2’-Ethoxy-5’-methylacetophenone” is represented by the chemical formula C11H14O2 . The molecular weight is 150.17 g/mol . The InChI and SMILES strings provide a textual representation of the molecule’s structure .


Chemical Reactions Analysis

A two-component Claisen-Schmidt condensation between the 2-hydoxy-5-methylacetophenone and some aromatic aldehydes has been carried out for the synthesis of chalcone derivatives . The products have been obtained with good yields and as a mixture of two compounds or a single product .

Scientific Research Applications

Structural and Molecular Studies

  • Crystal Structure Analysis : 2'-Ethoxy-5'-methylacetophenone derivatives have been studied for their crystal structures using X-ray powder diffraction. These studies reveal insights into weak intermolecular interactions like hydrogen bonds and π interactions, which are key in forming supramolecular assemblies (Chattopadhyay et al., 2012).

Photoreactive Properties

  • Photoprotective Groups : This compound has been explored in the context of photoreactive properties, particularly as a photoremovable protecting group for carboxylic acids in organic synthesis. Such compounds have potential applications in biochemistry and organic synthesis (Zabadal et al., 2001).

  • Photoreaction Mechanisms : The photochemistry of similar compounds is significant in synthetic organic chemistry due to their selectivity in photoreactions. This property could be leveraged in various synthetic pathways (Plíštil et al., 2006).

Metal Complex Formation

  • Metal Ion Complexes : Research has shown that this compound can form complexes with metals like uranium and thorium. These complexes have applications in colorimetry and possibly in other areas involving metal ion detection or separation (Gupta & Malik, 1969).

Synthetic Chemistry

  • Synthesis of Derivatives : This compound is used in the synthesis of various ketones and coumarin derivatives, showcasing its versatility as a starting material in organic synthesis (Nguyễn Minh Thảo et al., 2014).

  • Off-Odorant Formation Mechanism : In the study of formation mechanisms of specific off-odorants from citral, derivatives of this compound play a crucial role. Understanding these mechanisms is important in food chemistry and fragrance industries (Ueno et al., 2004).

Biological Studies

  • Metal Chelates in Biology : Chelates formed from derivatives of this compound have been studied for their antibacterial and antifungal properties. This suggests potential applications in developing new antimicrobial agents (Yaul et al., 2009).

Photoenolization Studies

  • Photoenol Formation : Studies on compounds like this compound focus on photoenol formation and their reaction mechanisms, which are important in understanding photoreactions in organic compounds (Pelliccioli et al., 2001).

Antimicrobial Activities

  • Synthesis of Antimicrobial Derivatives : Derivatives of this compound have been synthesized and tested for their antimicrobial activities, indicating potential applications in the development of new antifungal and antibacterial agents (Wardkhan et al., 2008).

Mixed-Ligand Complexes

  • Oxidovanadium(V) Complexes : Research involving this compound has explored its role in forming mixed-ligand oxidovanadium(V) complexes. These complexes have various potential applications in catalysis and material science (Mondal et al., 2008).

Safety and Hazards

The safety data sheet for a related compound, “2’-Hydroxy-5’-methylacetophenone”, indicates that it is harmful if swallowed and may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-(2-ethoxy-5-methylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-4-13-11-6-5-8(2)7-10(11)9(3)12/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKMBQKWVUDEEHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The stirred solution of 20.0 g of 1-(2-hydroxy-5-methylphenyl)ethanone in 600 ml of ethanol is admixed with 8.0 g of sodium hydroxide. The resulting solution is admixed with 25.9 ml of diethyl sulphate and the mixture is kept at room temperature over 72 hours. The reaction mixture is concentrated by evaporation, and the residue is admixed with 1M NaOH (300 ml) and extracted with tert-butyl methyl ether (2×500 ml). The organic phases are washed with brine (300 ml), dried over sodium sulphate, filtered and concentrated by evaporation. The title compound is obtained as a brown solid from the residue by means of flash chromatography (SiO2 60F). Rt=4.49.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Quantity
25.9 mL
Type
reactant
Reaction Step Three
Quantity
600 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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